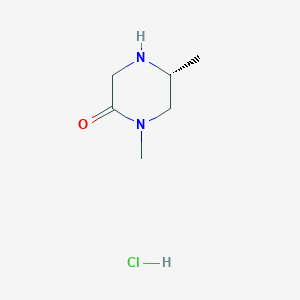(R)-1,5-Dimethylpiperazin-2-one hydrochloride
CAS No.: 1887197-41-2
Cat. No.: VC5129496
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1887197-41-2 |
|---|---|
| Molecular Formula | C6H13ClN2O |
| Molecular Weight | 164.63 |
| IUPAC Name | (5R)-1,5-dimethylpiperazin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1 |
| Standard InChI Key | IZGGYHQSCQYBLM-NUBCRITNSA-N |
| SMILES | CC1CN(C(=O)CN1)C.Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
(R)-1,5-Dimethylpiperazin-2-one hydrochloride (CAS: 1887197-41-2) is the hydrochloride salt of the parent compound (R)-1,5-dimethylpiperazin-2-one (CAS: 1068149-96-1). Its molecular formula is C₆H₁₃ClN₂O, with a molecular weight of 164.63 g/mol . The compound features a piperazine ring substituted with methyl groups at the 1- and 5-positions and a ketone at the 2-position, with stereochemical specificity at the 5-position (R-configuration) .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃ClN₂O | |
| Molecular Weight | 164.63 g/mol | |
| Parent Compound (CAS) | 1068149-96-1 | |
| Chiral Center Configuration | 5R | |
| SMILES Notation | C[C@@H]1CN(C(=O)CN1)C.Cl |
Stereochemical Significance
The (R)-configuration at the 5-position is critical for its interaction with biological targets. Computational descriptors, including InChI (InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1) and InChIKey (IZGGYHQSCQYBLM-NUBCRITNSA-N), confirm its stereochemical identity . The three-dimensional conformation, stabilized by intramolecular hydrogen bonding, enhances its solubility and reactivity in polar solvents .
Synthesis and Purification
Synthetic Routes
The synthesis of (R)-1,5-dimethylpiperazin-2-one hydrochloride typically involves two stages:
-
Formation of the Parent Base: The chiral piperazine core is synthesized via alkylation of 2,5-dimethylpiperazine derivatives under basic conditions. For example, allylation or methylation reactions using reagents like allyl bromide in acetonitrile or dimethylformamide.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and crystallinity .
Purification Techniques
Recrystallization from low-molecular-weight nitriles (e.g., acetonitrile) is a common method to achieve high enantiomeric excess (>98%) . Chromatographic methods, such as chiral HPLC using Chiralpak® columns, further isolate the desired enantiomer.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetonitrile | Enhances nucleophilic substitution |
| Temperature | 80–120°C | Improves reaction efficiency |
| Stoichiometry (Base:HCl) | 1:1.2 | Maximizes salt formation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume